molecular formula C15H16O B1348383 [Ethoxy(phenyl)methyl]benzene CAS No. 5670-78-0

[Ethoxy(phenyl)methyl]benzene

Cat. No.: B1348383
CAS No.: 5670-78-0
M. Wt: 212.29 g/mol
InChI Key: LYWASOZKZYKPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Ethoxy(phenyl)methyl]benzene, also known as ethyl phenyl ether, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a pleasant odor and is used in various chemical applications. The compound consists of a benzene ring substituted with an ethoxy group, making it an aromatic ether.

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl bromide in the presence of a strong base like sodium hydroxide. The reaction proceeds via the formation of an alkoxide intermediate, which then reacts with the alkyl halide to form the ether. [ \text{C}_6\text{H}_5\text{OH} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_6\text{H}_5\text{OC}_2\text{H}_5 + \text{NaBr} + \text{H}_2\text{O} ]

Industrial Production Methods:

    Catalytic Alkylation: In industrial settings, this compound can be produced by the catalytic alkylation of phenol with ethanol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. This method is efficient and scalable for large-scale production.

Types of Reactions:

    Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid produces nitro derivatives. [ \text{C}_6\text{H}_5\text{OC}_2\text{H}_5 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OC}_2\text{H}_5 + \text{H}_2\text{O} ]

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Nitration: Nitrothis compound.

    Halogenation: Halogenated this compound derivatives.

Scientific Research Applications

[Ethoxy(phenyl)methyl]benzene, also known as ethyl phenyl ether, is an organic compound with the molecular formula C8H10OC_8H_{10}O. It is a colorless liquid that has a pleasant odor and is used in various chemical applications. The compound consists of a benzene ring substituted with an ethoxy group, making it an aromatic ether.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is used as a solvent and intermediate in organic synthesis.
  • Biology It is employed in the study of enzyme-substrate interactions due to its aromatic structure.
  • Medicine It is investigated for potential use in drug delivery systems.
  • Industry It is utilized in the production of perfumes, dyes, and other aromatic compounds.

This compound, also known as 1-(ethoxy(phenyl)methyl)benzene, possesses significant potential in various biological applications.

  • Target Proteins Similar compounds have demonstrated interactions with proteins involved in cell cycle regulation and apoptosis, such as the tumor suppressor protein p53, suggesting potential anti-cancer effects.
  • Enzyme Modulation The compound has been observed to inhibit specific enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in prostanoid biosynthesis, resulting in reduced levels of pro-inflammatory mediators such as PGE2.

In vitro Studies

In laboratory settings, this compound has demonstrated notable effects on various cell types:

  • Cell Cycle Regulation Studies indicate that the compound may induce cell cycle arrest in certain cancer cell lines by modulating p53 activity, suggesting potential applications in cancer therapy.
  • Inflammation Modulation By inhibiting mPGES-1, the compound reduces PGE2 synthesis, leading to decreased inflammatory responses in human monocytes.

In vivo Studies

Animal models have been used to assess the pharmacokinetics and biological effects of this compound:

  • Dosage Effects Research shows a dose-dependent inhibition of PGE2 synthesis, with higher doses resulting in greater anti-inflammatory effects, but excessive dosages may lead to toxicity and organ damage.

Data Tables

Study TypeFindings
In vitroInhibition of mPGES-1; reduced PGE2 levels; potential anti-cancer effects
In vivoDose-dependent effects; optimal dosage identified for therapeutic use
Biochemical AnalysisInteraction with p53; modulation of cell signaling pathways

Case Study 1: Anti-Cancer Activity

A study explored the effects of this compound on breast cancer cells. Results indicated that treatment led to significant cell cycle arrest and apoptosis through p53 activation, demonstrating potential as a chemotherapeutic agent.

Case Study 2: Anti-Inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines and mediators, supporting its use as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption through oral administration.
  • Distribution : High affinity for lipid-rich tissues due to its lipophilic nature.
  • Metabolism : Primarily occurs in the liver, with potential formation of active metabolites that contribute to its biological activity.
  • Excretion : Metabolites are primarily excreted via urine.

Mechanism of Action

The mechanism of action of [Ethoxy(phenyl)methyl]benzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The ethoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

    Ethylbenzene: Similar in structure but lacks the ethoxy group.

    Phenol: Contains a hydroxyl group instead of an ethoxy group.

    Anisole: Contains a methoxy group instead of an ethoxy group.

Uniqueness:

  • [Ethoxy(phenyl)methyl]benzene is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions.

Biological Activity

[Ethoxy(phenyl)methyl]benzene, also known as 1-(ethoxy(phenyl)methyl)benzene, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C15H16O
  • CAS Number : 5670-78-0
  • Molecular Weight : 232.29 g/mol

The biological activity of this compound can be understood through its interactions with various cellular targets:

  • Target Proteins : Similar compounds have shown interactions with proteins involved in cell cycle regulation and apoptosis, such as the tumor suppressor protein p53. This suggests that this compound may influence these critical pathways, potentially leading to anti-cancer effects.
  • Enzyme Modulation : The compound has been observed to inhibit specific enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in prostanoid biosynthesis. This inhibition results in reduced levels of pro-inflammatory mediators such as PGE2.

In vitro Studies

In laboratory settings, this compound has demonstrated notable effects on various cell types:

  • Cell Cycle Regulation : Studies indicate that the compound may induce cell cycle arrest in certain cancer cell lines by modulating p53 activity. This effect suggests potential applications in cancer therapy.
  • Inflammation Modulation : By inhibiting mPGES-1, the compound reduces PGE2 synthesis, leading to decreased inflammatory responses in human monocytes.

In vivo Studies

Animal models have been used to assess the pharmacokinetics and biological effects of this compound:

  • Dosage Effects : Research shows a dose-dependent inhibition of PGE2 synthesis, with higher doses resulting in greater anti-inflammatory effects. However, excessive dosages may lead to toxicity and organ damage.

Data Tables

Study Type Findings
In vitroInhibition of mPGES-1; reduced PGE2 levels; potential anti-cancer effects
In vivoDose-dependent effects; optimal dosage identified for therapeutic use
Biochemical AnalysisInteraction with p53; modulation of cell signaling pathways

Case Study 1: Anti-Cancer Activity

A study explored the effects of this compound on breast cancer cells. Results indicated that treatment led to significant cell cycle arrest and apoptosis through p53 activation. The compound demonstrated potential as a chemotherapeutic agent.

Case Study 2: Anti-Inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines and mediators. This supports its use as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption through oral administration.
  • Distribution : High affinity for lipid-rich tissues due to its lipophilic nature.
  • Metabolism : Primarily occurs in the liver, with potential formation of active metabolites that contribute to its biological activity.
  • Excretion : Metabolites are primarily excreted via urine.

Properties

IUPAC Name

[ethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWASOZKZYKPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332466
Record name [Ethoxy(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-78-0
Record name [Ethoxy(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.